molecular formula C9H14FNO2 B13684182 Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Cat. No.: B13684182
M. Wt: 187.21 g/mol
InChI Key: FSIUNPRMYQMELM-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a fluorinated organic compound with the molecular formula C9H14NO2F. It is a derivative of hexahydropyrrolizine, a bicyclic nitrogen-containing heterocycle. The presence of a fluorine atom and a methyl ester group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate typically involves the fluorination of a suitable precursor, followed by esterification. One common method involves the reaction of a hexahydropyrrolizine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting fluorinated intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active form of the compound, which then exerts its effects on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
  • Methyl 2-bromo-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
  • Methyl 2-iodo-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Uniqueness

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .

Properties

IUPAC Name

methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO2/c1-13-8(12)9-3-2-4-11(9)6-7(10)5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIUNPRMYQMELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1CC(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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